2-[2-(3-Fluorophenyl)ethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-Fluorophenyl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorophenyl group attached to the benzoic acid moiety through an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and ethylbenzene.
Grignard Reaction: 3-Fluorobenzaldehyde is reacted with ethylmagnesium bromide to form 3-fluorophenylethanol.
Oxidation: The resulting 3-fluorophenylethanol is oxidized to 3-fluorophenylacetaldehyde using an oxidizing agent such as pyridinium chlorochromate.
Aldol Condensation: 3-Fluorophenylacetaldehyde undergoes aldol condensation with benzaldehyde to form 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.
Oxidation: Finally, 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde is oxidized to this compound using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(3-Fluorophenyl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.
Reduction: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzyl alcohol.
Substitution: Formation of 2-[2-(3-Methoxyphenyl)ethyl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-Fluorophenyl)ethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. For example, it has been shown to inhibit histone deacetylases, which play a critical role in gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Fluorophenyl)ethyl]benzoic acid
- 2-[2-(3-Chlorophenyl)ethyl]benzoic acid
- 2-[2-(3-Methylphenyl)ethyl]benzoic acid
Uniqueness
2-[2-(3-Fluorophenyl)ethyl]benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and physical properties.
Eigenschaften
Molekularformel |
C15H13FO2 |
---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
2-[2-(3-fluorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13FO2/c16-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)15(17)18/h1-7,10H,8-9H2,(H,17,18) |
InChI-Schlüssel |
TVIAPJHBTMIHJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC2=CC(=CC=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.